Cas no 848392-23-4 (3-(4-fluorophenyl)azetidin-3-ol)
3-(4-fluorophenyl)azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-FLUOROPHENYL)-3-AZETIDINOL
- 3-(4-Fluorophenyl)-3-azetidinol HCl
- 3-(4-Fluorophenyl)-3-azetidinol hydrochloride
- 3-Azetidinol, 3-(4-fluorophenyl)-
- 3-(4-fluorophenyl)azetidin-3-ol
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- MDL: MFCD11849103
- Inchi: 1S/C9H10FNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2
- InChI Key: BLMKGGIPWSRGMG-UHFFFAOYSA-N
- SMILES: N1CC(C2=CC=C(F)C=C2)(O)C1
3-(4-fluorophenyl)azetidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM422305-250mg |
3-(4-FLUOROPHENYL)-3-AZETIDINOL |
848392-23-4 | 95%+ | 250mg |
$316 | 2023-03-21 | |
| Chemenu | CM422305-500mg |
3-(4-FLUOROPHENYL)-3-AZETIDINOL |
848392-23-4 | 95%+ | 500mg |
$471 | 2023-03-21 | |
| Chemenu | CM422305-1g |
3-(4-FLUOROPHENYL)-3-AZETIDINOL |
848392-23-4 | 95%+ | 1g |
$703 | 2023-03-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2720-100MG |
3-(4-fluorophenyl)azetidin-3-ol |
848392-23-4 | 95% | 100MG |
¥ 963.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2720-250MG |
3-(4-fluorophenyl)azetidin-3-ol |
848392-23-4 | 95% | 250MG |
¥ 1,537.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2720-500MG |
3-(4-fluorophenyl)azetidin-3-ol |
848392-23-4 | 95% | 500MG |
¥ 2,560.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2720-1G |
3-(4-fluorophenyl)azetidin-3-ol |
848392-23-4 | 95% | 1g |
¥ 3,841.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2720-5G |
3-(4-fluorophenyl)azetidin-3-ol |
848392-23-4 | 95% | 5g |
¥ 11,523.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2720-10G |
3-(4-fluorophenyl)azetidin-3-ol |
848392-23-4 | 95% | 10g |
¥ 19,206.00 | 2023-04-13 | |
| AstaTech | C90252-0.25/G |
3-(4-FLUOROPHENYL)AZETIDIN-3-OL |
848392-23-4 | 95% | 0.25g |
$345 | 2023-09-19 |
3-(4-fluorophenyl)azetidin-3-ol Suppliers
3-(4-fluorophenyl)azetidin-3-ol Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-(4-fluorophenyl)azetidin-3-ol
Recent Advances in the Study of 3-(4-fluorophenyl)azetidin-3-ol (CAS: 848392-23-4): A Promising Scaffold for Drug Discovery
The compound 3-(4-fluorophenyl)azetidin-3-ol (CAS: 848392-23-4) has recently emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This azetidine derivative, characterized by its fluorinated phenyl ring and hydroxyl group, has demonstrated remarkable potential in various pharmacological applications. Recent studies have focused on its synthesis, structural modifications, and biological evaluations, revealing its versatility as a building block for drug candidates targeting neurological disorders, infectious diseases, and cancer.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic routes to 3-(4-fluorophenyl)azetidin-3-ol, highlighting an improved method that yields higher purity and scalability. The researchers employed a stereoselective [2+2] cycloaddition reaction, which proved to be more efficient than previous methods. This advancement is crucial for large-scale production, addressing one of the key challenges in utilizing this scaffold for drug development. The study also reported the compound's stability under various physiological conditions, making it a reliable candidate for further pharmacological investigations.
In terms of biological activity, recent research has demonstrated that 3-(4-fluorophenyl)azetidin-3-ol exhibits significant binding affinity to several neurotransmitter receptors, particularly those involved in pain modulation and cognitive function. A preclinical study conducted by a team at Harvard Medical School found that derivatives of this compound showed promising results in animal models of neuropathic pain, with reduced side effects compared to existing treatments. The fluorophenyl moiety appears to enhance blood-brain barrier penetration, while the azetidine ring contributes to metabolic stability, making it an attractive candidate for central nervous system (CNS) targeted therapies.
Another area of growing interest is the application of 3-(4-fluorophenyl)azetidin-3-ol in antimicrobial drug development. A 2024 study in Antimicrobial Agents and Chemotherapy reported that certain derivatives of this compound exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve inhibition of bacterial cell wall synthesis, with the fluorine atom playing a critical role in enhancing target binding. These findings suggest potential for developing new antibiotics to address the global challenge of antimicrobial resistance.
Recent computational studies have provided deeper insights into the structure-activity relationships of 3-(4-fluorophenyl)azetidin-3-ol derivatives. Molecular docking simulations and quantitative structure-activity relationship (QSAR) analyses have identified key structural features that contribute to its pharmacological properties. These computational approaches are accelerating the design of more potent and selective derivatives, reducing the time and cost associated with traditional drug discovery methods.
In conclusion, 3-(4-fluorophenyl)azetidin-3-ol (CAS: 848392-23-4) represents a versatile and promising scaffold in medicinal chemistry. Recent advances in its synthesis, coupled with growing evidence of its diverse biological activities, position this compound as a valuable tool for drug discovery. Future research directions may include further exploration of its applications in CNS disorders, infectious diseases, and oncology, as well as the development of more efficient synthetic methodologies. The continued investigation of this scaffold holds significant potential for addressing unmet medical needs across multiple therapeutic areas.
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